L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine

Description

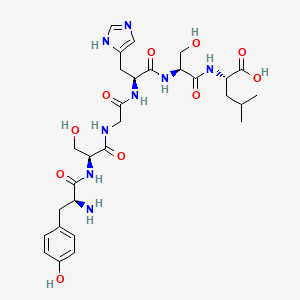

L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine is a synthetic hexapeptide with the sequence Tyr-Ser-Gly-His-Ser-Leu. Its molecular formula is C₂₉H₄₂N₈O₁₀, and its approximate molecular weight is 662.7 g/mol. The peptide features tyrosine (Tyr) at the N-terminus, known for its role in signal transduction via phosphorylation, and histidine (His), which may participate in metal ion coordination or enzymatic activity.

Properties

CAS No. |

807366-23-0 |

|---|---|

Molecular Formula |

C29H42N8O10 |

Molecular Weight |

662.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C29H42N8O10/c1-15(2)7-21(29(46)47)35-28(45)23(13-39)37-27(44)20(9-17-10-31-14-33-17)34-24(41)11-32-26(43)22(12-38)36-25(42)19(30)8-16-3-5-18(40)6-4-16/h3-6,10,14-15,19-23,38-40H,7-9,11-13,30H2,1-2H3,(H,31,33)(H,32,43)(H,34,41)(H,35,45)(H,36,42)(H,37,44)(H,46,47)/t19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

FRBXUPMIFHRTIC-VUBDRERZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as HPLC (high-performance liquid chromatography), are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.

Major Products Formed

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced thiol-containing peptides.

Substitution: Peptides with modified side chains or functional groups.

Scientific Research Applications

L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological functions.

Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine with structurally or functionally related peptides from the evidence:

Table 1: Comparative Analysis of Peptides

Structural and Functional Differences

Sequence Complexity: The target peptide’s hexapeptide structure is shorter than ’s octapeptide (987.11 g/mol) , which includes asparagine (Asn) and alanine (Ala), enhancing polarity and conformational flexibility.

Functional Groups :

- The acetylated peptide in includes methionine and glutamyl residues, which may increase oxidative stability but also correlate with higher toxicity risks (e.g., H302, H315).

- ’s peptide contains proline and valine, introducing structural rigidity and hydrophobic packing, unlike the target’s glycine-rich central region.

Toxicity Profiles :

- While the target compound lacks toxicity data, the acetylated peptide in demonstrates hazards such as skin/eye irritation, suggesting that N-terminal modifications (e.g., acetylation) or residue composition (e.g., methionine) may influence safety profiles.

Molecular Weight and Bioavailability

- ’s peptide (1,145.2 g/mol) , with cysteinyl and asparaginyl residues, highlights how increased size and disulfide bonds may reduce absorption but enhance stability.

Residue-Specific Interactions

- Tyrosine : Present in both the target and ’s peptide , Tyr contributes to π-π interactions in receptor binding.

- Histidine : The target’s His residue contrasts with ’s His-Ser-Ser motif , which may form stronger metal-coordination networks.

- Leucine : The hydrophobic Leu terminus in the target aligns with ’s Leu-rich sequence , suggesting shared roles in cellular uptake or protein anchoring.

Biological Activity

L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine is a peptide that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antioxidant properties, immunomodulatory effects, and its role in therapeutic applications.

Chemical Structure and Properties

This compound is composed of six amino acids, which contribute to its unique properties. The sequence of amino acids is crucial for its biological function, influencing interactions with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C26H38N6O7 |

| Molecular Weight | 522.63 g/mol |

| Amino Acid Sequence | Tyr-Ser-Gly-His-Ser-Leu |

1. Antioxidant Properties

Research indicates that peptides like this compound exhibit significant antioxidant activity. Antioxidants are vital for neutralizing free radicals, which can cause oxidative stress and damage cellular components.

- Mechanism : The peptide's structure allows it to scavenge free radicals effectively. This property is particularly beneficial in preventing oxidative damage in cells.

- Case Study : A study demonstrated that similar peptides reduced oxidative stress markers in vitro, suggesting potential protective effects against cellular damage (source: ).

2. Immunomodulatory Effects

This compound has shown promise in modulating immune responses.

- Mechanism : It may enhance the activity of immune cells such as macrophages and lymphocytes, thereby improving the body's defense mechanisms.

- Research Findings : Studies have indicated that peptides can stimulate the production of cytokines, which are critical for immune signaling (source: ).

3. Therapeutic Applications

The therapeutic potential of this compound is being explored in various medical fields.

- Antimicrobial Activity : Preliminary studies suggest that this peptide may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Case Study : In a recent investigation, similar peptides displayed activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents (source: ).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other bioactive peptides.

| Peptide | Antioxidant Activity | Immunomodulatory Effects | Antimicrobial Properties |

|---|---|---|---|

| L-Tyrosyl-L-serylglycyl-L-histidyl... | High | Moderate | Moderate |

| L-Alanylleucine | Moderate | High | Low |

| L-Cysteinelysine | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.